molecular formula C17H16ClNO3 B5780394 ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate

ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate

Cat. No. B5780394
M. Wt: 317.8 g/mol
InChI Key: ACEQQCIIXDCOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate, also known as ethyl 4-(2-chloro-4-methylbenzoylamino)benzoate or ethyl 4-(2-chloro-4-methylbenzoyl)aminobenzoate, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzamides and is a derivative of benzoic acid. Ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate involves the inhibition of the activity of HDACs and CAs. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. Inhibition of HDACs by ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate leads to the accumulation of acetylated histones, which results in the activation of gene expression. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAs by ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate results in the reduction of the production of bicarbonate ions and protons, which affects the regulation of pH in the body.
Biochemical and Physiological Effects:
Ethyl 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. Inhibition of HDACs by this compound has been shown to result in the activation of gene expression, which can lead to the regulation of various biological processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CAs by this compound has been shown to affect the regulation of pH in the body, which can have an impact on various physiological processes such as respiration and acid-base balance.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate in lab experiments include its ability to selectively inhibit the activity of HDACs and CAs, which makes it a useful tool in the study of various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate in scientific research. One direction is the study of its potential therapeutic applications in the treatment of various diseases such as cancer and neurological disorders. Another direction is the development of more selective and potent inhibitors of HDACs and CAs based on the structure of ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved outcomes in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate ester with 2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl chloride in the presence of a base such as triethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoateamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method has been widely used in the preparation of ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate for scientific research purposes.

Scientific Research Applications

Ethyl 4-[(2-chloro-4-methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoatebenzoyl)amino]benzoate has been extensively used in scientific research as a tool to study the molecular mechanisms of various biological processes. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in the regulation of gene expression, while CAs are enzymes that are involved in the regulation of pH in the body.

properties

IUPAC Name

ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-22-17(21)12-5-7-13(8-6-12)19-16(20)14-9-4-11(2)10-15(14)18/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEQQCIIXDCOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate

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